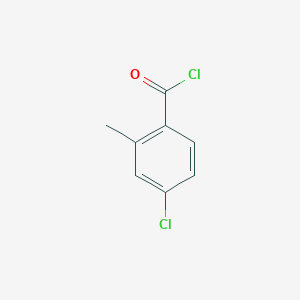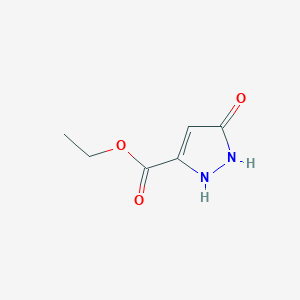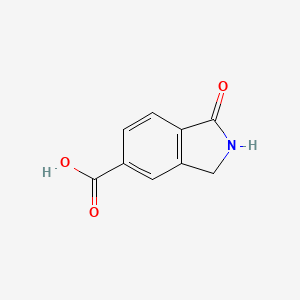
Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with nitrophenyl groups, like the one you mentioned, are often used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods. For instance, Fourier-transform infrared spectroscopy (FT-IR) can be used to identify functional groups present in the molecule .Chemical Reactions Analysis
The nitro group in nitrophenyl compounds can undergo various reactions. For example, it can be reduced to an amino group in the presence of a reducing agent .Applications De Recherche Scientifique
-
Organic Synthesis
- Application : The compound is used in the solvent-free Betti reaction of 2-naphthol, 4-nitrobenzaldehyde and (S)-valine methyl ester .
- Method : This reaction was carried out in a solvent-free environment .
- Results : The reaction yielded the corresponding aminobenzylnaphthol of the (S,S)-2-((((hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic acid methyl ester in good yield (59%). This product was fully characterized .
-
Pharmaceutical Intermediates
- Application : 4-Nitrophenyl isocyanate, a related compound, is used as a pharmaceutical intermediate .
- Method : It was used in the synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carboxyl)-N-(4-nitrophenyl)hydrazinecarboxamide .
- Results : The specific outcomes of this application are not detailed in the source .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Antiviral Activity
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Anticancer Activity
- Application : 5-(2-Carboxyethenyl) indole derivatives gave anticancer response against HT-29 and K562 cell lines .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : Compounds (E)-methyl 3-(1-tolyl-1H-indol-5-yl)acrylate (52), (E)-methyl 3-(1-benzyl-1H-indol-5-yl)acrylate (53) and (E)-methyl 3-(1-(4-(trifluoromethyl)benzyl)-1H-indol-5-yl)acrylate (54) demonstrated notable anticancer activity .
- Aza-Michael Additions
- Application : The compound is used in the aza-Michael addition of benzylamine to α,β-unsaturated esters to prepare N-benzylated β-amino esters .
- Method : This reaction was carried out in the presence of catalytic amounts of DBU (0.2 eq) via a solvent-free reaction .
- Results : Depending on the α,β-unsaturated esters, a reduction in reaction times was observed, with good to excellent yields for aza-Michael addition .
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(4-nitrophenyl)oxirane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-15-10(12)9-8(16-9)6-2-4-7(5-3-6)11(13)14/h2-5,8-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYNAWKGJNUDJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536922 |
Source


|
| Record name | Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate | |
CAS RN |
108492-48-4 |
Source


|
| Record name | Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

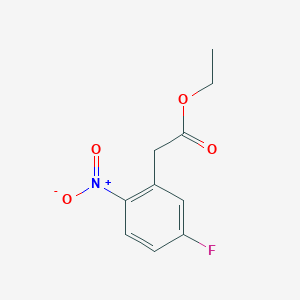
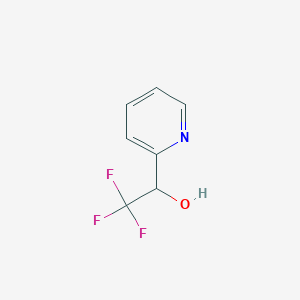
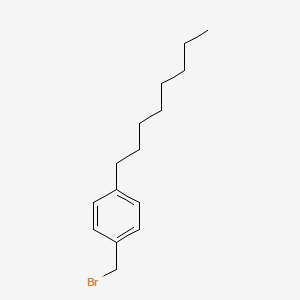
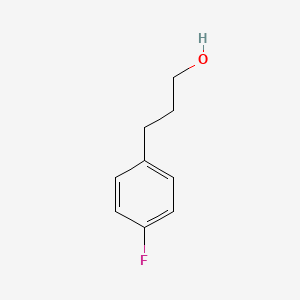
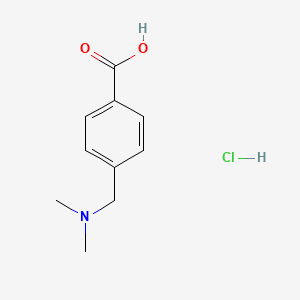
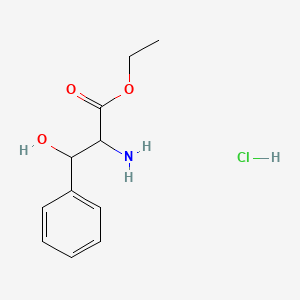
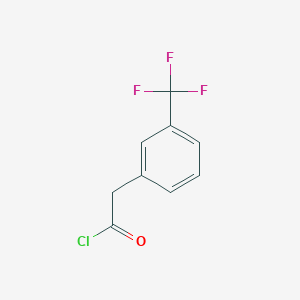
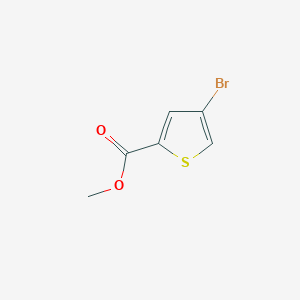
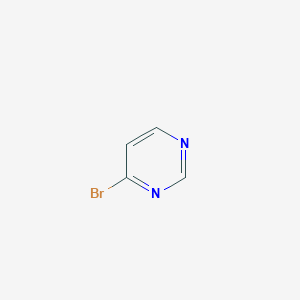
![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)
